molecular formula C6H12ClN3 B1389015 2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride CAS No. 167298-64-8

2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride

Cat. No.: B1389015
CAS No.: 167298-64-8
M. Wt: 161.63 g/mol
InChI Key: AQFKPZGXMPXFDQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-imidazol-1-yl)-ethylamine hydrochloride is an imidazole-derived amine salt characterized by a methyl substituent at the 2-position of the imidazole ring and an ethylamine side chain. Its molecular structure (C₆H₁₀N₃·HCl) combines the aromatic heterocyclic properties of imidazole with the basicity of the amine group, making it relevant in medicinal chemistry and drug synthesis. The hydrochloride salt enhances its stability and solubility in polar solvents . The compound is listed under multiple synonyms, including "2-(2-Methylimidazolyl)ethylamine dihydrochloride, 97%" and is cataloged with CAS numbers such as 858513-10-7 . Notably, commercial availability varies; for instance, CymitQuimica lists it as discontinued, which may impact accessibility compared to analogs .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFKPZGXMPXFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Synthesis via N-Alkylation of Imidazole

Method Overview:
A prominent method involves a two-step, solvent-free N-alkylation process of imidazole with tert-butyl chloroacetate, followed by hydrolysis and salt formation. This approach minimizes solvent use, reduces process time, and yields high purity products.

Process Steps:

  • Step 1: Equimolar amounts of imidazole and tert-butyl chloroacetate are reacted under solvent-free conditions at elevated temperatures (~100°C).
  • Step 2: The resulting tert-butyl ester undergoes aqueous hydrolysis to produce the corresponding imidazol-1-yl-acetic acid tert-butyl ester.
  • Step 3: Acidification with hydrochloric acid precipitates the hydrochloride salt of 2-(2-methyl-imidazol-1-yl)ethylamine hydrochloride.

Advantages:

  • High yield (>90%)
  • Simplified work-up (suspension in water, filtration)
  • Purity exceeding 99% with minimal impurities (<0.5% di-acid impurities)
  • No organic solvents involved, making it environmentally friendly

Research Data:

Parameter Result Reference
Yield >90%
Purity >99%
Impurity (di-acid) <0.5%

Alkylation of Imidazole in Organic Solvents

Method Overview:
This traditional approach involves the alkylation of imidazole with ethyl iodide in boiling acetone, using potassium carbonate as a base, followed by isolation and purification.

Reaction Conditions:

  • Solvent: Acetone
  • Reagent: Ethyl iodide
  • Base: Potassium carbonate
  • Temperature: Reflux (~56°C)
  • Duration: Several hours (typically 4–6 hours)

Process Details:

  • Imidazole reacts with ethyl iodide in acetone under reflux, forming N-ethylimidazole intermediates.
  • Post-reaction, the mixture is concentrated, and the product is precipitated with acetone, filtered, and dried.

Yield & Efficiency:

  • Typical yields are around 70–80%.
  • Purification involves recrystallization from suitable solvents.

Research Data:

Parameter Result Reference
Yield 70–80%
Purity >98%

Notes:
This method is well-established but involves organic solvents and longer processing times.

Multi-Step Synthesis via Formaldehyde and Imidazole Derivatives

Method Overview:
Recent patent disclosures describe a multi-step synthesis involving the formation of 2-methylimidazole derivatives, followed by functionalization with formaldehyde and subsequent alkylation.

Key Steps:

  • Step 1: Synthesis of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride, avoiding strong acid gases, with a yield of approximately 53%.
  • Step 2: Reaction of this intermediate with bromobenzyl to form benzylated derivatives.
  • Step 3: Condensation with diethyl succinate catalyzed by strong bases, under controlled temperature (50–60°C), to produce the target compound.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or isopropanol
  • Catalyst: Strong base (e.g., sodium hydride or potassium tert-butoxide)
  • Temperature: 50–60°C
  • Duration: 1–3 hours per step

Advantages:

  • Suitable for large-scale industrial production
  • No generation of strong acid gases
  • Moderate overall yield (~53%) relative to starting aldehyde

Research Data:

Parameter Result Reference
Yield ~53% (from 2-bromopropionaldehyde)
Purity Not specified

Summary of Preparation Methods

Method Key Features Advantages Limitations
Solvent-Free N-Alkylation High purity, environmentally friendly High yield, simple work-up Requires specific temperature control
Organic Solvent Alkylation Reflux in acetone, traditional Well-understood, scalable Uses organic solvents, longer processing
Multi-Step Formaldehyde Route Involves formaldehyde intermediates Suitable for industrial scale, stable intermediates Moderate yield, complex steps

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its imidazole ring allows for diverse functionalization, making it a valuable precursor in organic synthesis.

  • Synthetic Routes : Common synthetic methods include alkylation reactions and cyclization processes that leverage the nucleophilic properties of the amine group.

Biology

The biological applications of this compound are particularly notable in pharmacological research:

  • Receptor Interaction Studies : The structural similarity of imidazole derivatives to histidine allows for investigations into receptor-ligand interactions, especially in studies related to G-protein coupled receptors (GPCRs) and other membrane proteins.
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.

Medicine

The medicinal applications of this compound are emerging, particularly in cancer research:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in lung cancer cell lines such as A549 and HCC827.
Cell LineIC50 (μM)Assay Type
A5493.12 ± 0.45MTT assay
HCC8274.57 ± 0.32MTT assay

These results indicate that the compound may disrupt key cellular processes, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

  • Study on Neuroprotective Effects : A recent study explored its potential neuroprotective properties against oxidative stress in neuronal cell cultures. The results indicated a reduction in reactive oxygen species (ROS) production when treated with the compound, suggesting a protective mechanism against neurodegenerative conditions.
  • Investigation of Antimicrobial Properties : Another study evaluated its antimicrobial efficacy against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituent positions on the imidazole ring or modifications to the ethylamine chain. Key comparisons include:

2.1.1 2-(4-Imidazolyl)ethylamine Dihydrochloride (Histamine Dihydrochloride)
  • Structure : Lacks a methyl group on the imidazole ring; the ethylamine chain is attached at the 4-position.
  • Properties : Molecular weight 184.07, melting point 249–252°C .
  • Biological Role : Histamine is a critical neurotransmitter and immune modulator. The absence of a methyl group in histamine allows broader receptor interactions (e.g., H1–H4 receptors), whereas the methyl group in the target compound may sterically hinder such interactions .
2.1.2 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine Dihydrochloride
  • Structure : Methyl group at the 4-position of imidazole instead of the 2-position.
  • This compound (CAS 88883-73-2) is used in pharmaceutical intermediates but lacks detailed stability or safety data .
2.1.3 2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride
  • Structure : Benzimidazole core (fused benzene and imidazole rings) replaces the simple imidazole.
  • Applications: Used in synthesizing leishmanicidal and trypanosomicidal agents. The extended aromatic system increases lipophilicity, enhancing membrane permeability compared to the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility Stability
2-(2-Methyl-imidazol-1-yl)-ethylamine HCl 184.07 (as diHCl) Not reported Polar solvents Stable under ambient conditions
Histamine dihydrochloride 184.07 249–252°C Water-soluble Hygroscopic
2-(4-Methyl-imidazol-2-yl)-ethylamine diHCl 199.08 Not reported Moderate polarity No safety assessment

Biological Activity

2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride, also known as C6H11N3·HCl, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various applications in biological research and medicine.

  • Molecular Formula: C6H11N3·HCl
  • Molecular Weight: 161.64 g/mol
  • CAS Number: 167298-64-8

Biological Activity Overview

The biological activities of this compound include antibacterial, antifungal, antiviral, and anticancer properties. Its mechanism of action involves interactions with various biological targets, including enzymes and receptors.

Target Interactions

The compound is known to interact with several key proteins and enzymes, leading to significant biological effects:

  • Enzyme Inhibition: It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are critical in cell signaling pathways associated with inflammation and cancer progression.
  • Cell Proliferation Modulation: By inhibiting these enzymes, the compound can disrupt cell growth and proliferation pathways, making it a candidate for anticancer therapies .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. A study reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against strains like E. faecalis and K. pneumoniae, comparable to standard antibiotics .

Pathogen MIC (µg/mL) Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida species. The specific mechanisms may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Antiviral Activity

Preliminary studies suggest potential antiviral effects, although specific viral targets remain to be fully elucidated. The compound's ability to modulate immune responses may contribute to its antiviral properties.

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, it has been shown to significantly reduce viability in MCF-7 breast cancer cells at low micromolar concentrations .

Case Studies

  • In Vitro Study on Cancer Cells:
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent reduction in cell viability with IC50 values around 2.96 µM.
    • The treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation .
  • Antimicrobial Efficacy:
    • A comparative study evaluated the antibacterial efficacy of the compound against standard antibiotics.
    • Results showed that it produced significant inhibition zones similar to those observed with ceftriaxone, highlighting its potential as an alternative antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-methyl-imidazol-1-YL)-ethylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For imidazole derivatives, common reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with controlled pH (6–8) and temperatures (25–80°C) to stabilize intermediates . AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible one-step routes using databases like Reaxys or Pistachio, prioritizing precursors with ≥95% purity . For example, coupling 2-methylimidazole with chloroethylamine hydrochloride under anhydrous conditions at 60°C for 12 hours yields the target compound, followed by recrystallization in ethanol .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:
TechniqueApplicationReference
1H/13C NMR Confirm imidazole ring substitution and ethylamine linkage
HPLC Assess purity (>98%) with C18 columns and UV detection at 254 nm
Mass Spectrometry Verify molecular ion peaks (e.g., [M+H]+ at m/z 175.6)
Elemental Analysis Validate Cl⁻ content (theoretical: ~20.3%)

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical help .
  • Storage : Keep in sealed glass containers at 2–8°C in a dry, dark environment to prevent degradation .

Advanced Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

  • Methodological Answer :
  • DFT Calculations : Model nucleophilic attack pathways at the imidazole N3 position using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., amine deprotonation) .
  • MD Simulations : Predict solvation effects in polar solvents (e.g., DMF) using GROMACS to optimize reaction yields .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer :
  • Reproducibility : Replicate experiments under controlled humidity (<30% RH) and inert atmospheres (N2/Ar) to exclude hygroscopic effects .
  • Comparative Analysis : Cross-validate DSC data (reported mp: 249–252°C ) with TGA to detect decomposition events.
  • Batch Variability : Test multiple synthesis batches using standardized protocols (e.g., USP guidelines) to isolate impurities (e.g., residual solvents) .

Q. What strategies are used to study its biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity via microbroth dilution (MIC ≤ 50 µg/mL against S. aureus) .
  • SAR Probes : Synthesize analogs with modified ethylamine chains (e.g., tert-butyl substitution) and compare binding affinities to histamine receptors via SPR .
  • Metabolic Stability : Use LC-MS/MS to monitor hepatic clearance in rat liver microsomes, identifying metabolically vulnerable sites (e.g., imidazole ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride
Reactant of Route 2
2-(2-Methyl-imidazol-1-YL)-ethylamine hydrochloride

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